2-methoxyethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
The exact mass of the compound this compound is 447.20457303 g/mol and the complexity rating of the compound is 786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methoxyethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-17-24(27(30)33-14-13-31-2)25(19-9-11-21(32-3)12-10-19)26-22(28-17)15-20(16-23(26)29)18-7-5-4-6-8-18/h4-12,20,25,28H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWZNGZHLGPJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 2-methoxyethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and research findings.
Molecular Formula and Weight
- Molecular Formula : C27H27NO5
- Molecular Weight : Approximately 441.51 g/mol
Structural Features
The structure features a quinoline core with various substituents that may influence its biological activity. The presence of methoxy groups is notable for their potential role in modulating interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity of Related Quinoline Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 64 µg/mL |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through in vitro assays. In these studies, it was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages.
Case Study
A study conducted by Pasqualetto et al. (2018) focused on the modulation of P2X receptors by small molecules. Although direct data on the specific compound was limited, related compounds demonstrated significant modulation of inflammatory pathways through P2X receptor inhibition .
Anticancer Potential
Quinoline derivatives have been recognized for their anticancer properties in various studies. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Research Findings
A notable study highlighted the effect of similar compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce cell cycle arrest and apoptosis at concentrations as low as 10 µM .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
| A549 (lung) | 12 | Inhibition of proliferation |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in inflammation and cancer progression. The methoxy groups can enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Targeting P2X Receptors
Research into P2X receptors has shown that small molecules can significantly affect neurotransmission and inflammatory responses. The compound's structure suggests potential binding to these receptors, which are implicated in pain and inflammation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
